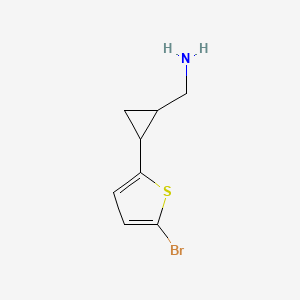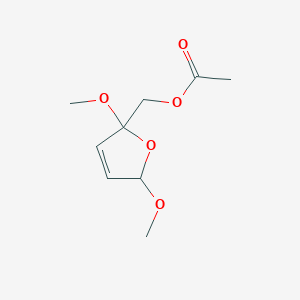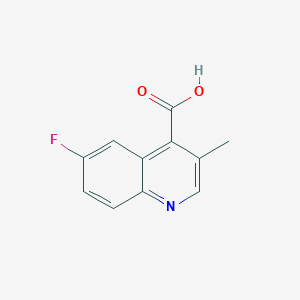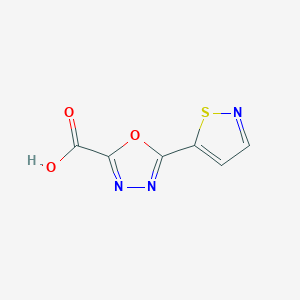
5-(Isothiazol-5-yl)-1,3,4-oxadiazole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1,2-thiazol-5-yl)-1,3,4-oxadiazole-2-carboxylic acid is a heterocyclic compound that contains both a thiazole and an oxadiazole ring. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2-thiazol-5-yl)-1,3,4-oxadiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiosemicarbazide with ethyl chloroacetate to form a thiazole intermediate, which is then reacted with hydrazine hydrate and carbon disulfide to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
化学反応の分析
Types of Reactions
5-(1,2-thiazol-5-yl)-1,3,4-oxadiazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to a more saturated form.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thiazole ring.
科学的研究の応用
5-(1,2-thiazol-5-yl)-1,3,4-oxadiazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing into its potential use as an anticancer agent.
作用機序
The mechanism of action of 5-(1,2-thiazol-5-yl)-1,3,4-oxadiazole-2-carboxylic acid involves its interaction with various molecular targets. For example, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects. The exact pathways and targets can vary depending on the specific biological activity being studied .
類似化合物との比較
Similar Compounds
1,3,4-oxadiazole derivatives: These compounds share the oxadiazole ring and have similar biological activities.
Thiazole derivatives: Compounds with a thiazole ring also exhibit antimicrobial and anti-inflammatory properties.
Uniqueness
What sets 5-(1,2-thiazol-5-yl)-1,3,4-oxadiazole-2-carboxylic acid apart is the combination of both the thiazole and oxadiazole rings in a single molecule.
特性
分子式 |
C6H3N3O3S |
|---|---|
分子量 |
197.17 g/mol |
IUPAC名 |
5-(1,2-thiazol-5-yl)-1,3,4-oxadiazole-2-carboxylic acid |
InChI |
InChI=1S/C6H3N3O3S/c10-6(11)5-9-8-4(12-5)3-1-2-7-13-3/h1-2H,(H,10,11) |
InChIキー |
PMJMWKQRHZUPMP-UHFFFAOYSA-N |
正規SMILES |
C1=C(SN=C1)C2=NN=C(O2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-[({4-oxo-1H,4H-thieno[2,3-d]pyrimidin-2-yl}methyl)sulfanyl]propanamide](/img/structure/B13544187.png)
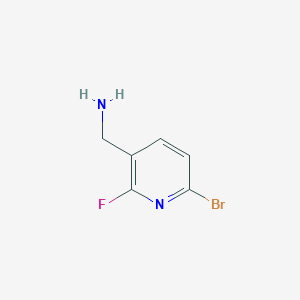
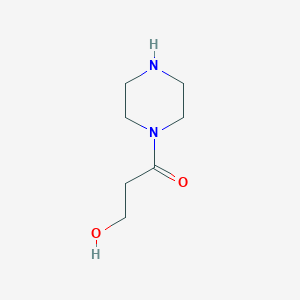
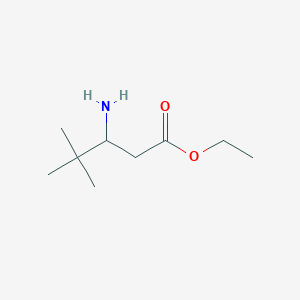
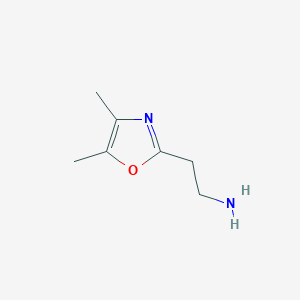
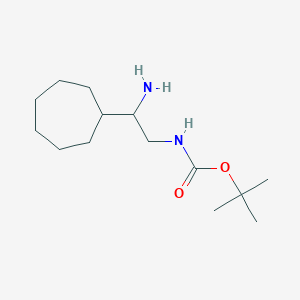
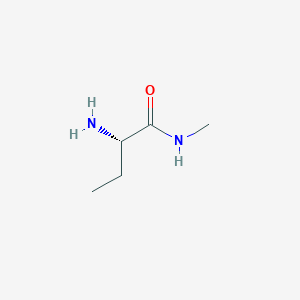

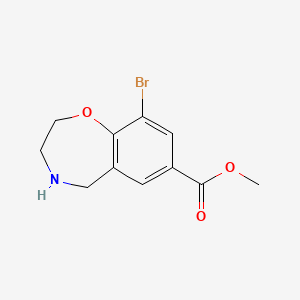
![2-[(6-Methoxypyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13544240.png)
